
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14F2N6O2S and its molecular weight is 380.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation and is a potential target for cancer treatments .
Mode of Action
The compound interacts with CDK2 in an ATP-competitive manner, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and rapid clearance
Result of Action
The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis . This results in the inhibition of cancer cell proliferation .
Biologische Aktivität
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that features both pyrazole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
The compound's structure contributes to its biological activity. Below is a summary of its chemical properties:
Property | Details |
---|---|
Molecular Formula | C15H15F2N5O2S |
Molecular Weight | 353.37 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC(CNCCN=C(N)C1=CN=CN=C1C(=N)N1CC=CC=C1F)F |
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphodiesterases, which are crucial in various signaling pathways.
- Receptor Modulation : It could modulate the activity of receptors involved in cell proliferation and survival, contributing to its potential anti-cancer effects.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives containing pyrazole and pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.
Antimicrobial Activity
The presence of the pyrazole moiety has been linked to antimicrobial properties. Research indicates that compounds with similar structures demonstrate effectiveness against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 25 µg/mL |
Staphylococcus aureus | 15 µg/mL |
Case Studies
Several studies have highlighted the efficacy of pyrazole-containing compounds:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyrazole derivatives against phytopathogenic bacteria. The study found that certain compounds exhibited potent antibacterial activity with EC50 values significantly lower than those of standard antibiotics .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. A notable study demonstrated that a related pyrazole-pyrimidine compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes. This property can be leveraged in designing inhibitors for therapeutic applications against conditions like glaucoma and edema. A study highlighted the effectiveness of sulfonamide derivatives in inhibiting carbonic anhydrase activity, which could lead to new treatments for these conditions .
Targeted Cancer Therapy
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,5-difluorobenzenesulfonamide has been investigated for its potential as a targeted therapy in oncology. Its mechanism involves the selective inhibition of kinases that are overexpressed in cancer cells. Clinical trials are ongoing to assess its efficacy and safety profile in patients with specific types of tumors .
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound. Studies suggest that derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies have identified key functional groups that enhance antimicrobial potency .
Case Studies
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O2S/c16-11-2-3-12(17)13(8-11)26(24,25)22-6-5-18-14-9-15(20-10-19-14)23-7-1-4-21-23/h1-4,7-10,22H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXMHQAWGAIGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.